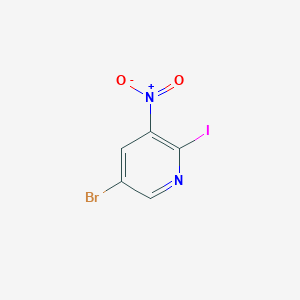



















|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[N:6][C:5]2=[CH:8][N:9]([CH2:11][C:12](=O)[CH3:13])[N:10]=[C:4]2[CH:3]=1.[Si]([O:22][CH:23]([CH3:35])[CH2:24][N:25]1[CH:34]=[C:28]2[N:29]=[CH:30][C:31]([Br:33])=[CH:32][C:27]2=[N:26]1)([C:18](C)(C)[CH3:19])(C)C.[Br:36][C:37]1[CH:38]=[C:39]([N+:45]([O-:47])=[O:46])[C:40]([CH:43]=[O:44])=[N:41][CH:42]=1.N[C:49]1[C:54]([N+:55]([O-:57])=[O:56])=[CH:53][C:52]([Br:58])=[CH:51][N:50]=1.II.BrC1C=C([N+]([O-])=O)C(I)=NC=1.I([O-])(=O)(=O)=O.[Na+]>O.C1COCC1.[Cu](Br)Br.[Os](=O)(=O)(=O)=O>[NH2:41][C:12]([CH3:13])([CH2:11][N:9]1[CH:8]=[C:5]2[N:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]2=[N:10]1)[C:24]#[N:25].[Br:33][C:31]1[CH:30]=[N:29][C:28]2=[CH:34][N:25]([CH2:24][C:23](=[O:22])[CH3:35])[N:26]=[C:27]2[CH:32]=1.[Br:36][C:37]1[CH:38]=[C:39]([N+:45]([O-:47])=[O:46])[C:40]([CH:43]=[O:44])=[N:41][CH:42]=1.[Br:58][C:52]1[CH:53]=[C:54]([N+:55]([O-:57])=[O:56])[C:49]([CH:18]=[CH2:19])=[N:50][CH:51]=1 |f:6.7|
|


|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
|
Name
|
1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
|
|
Quantity
|
471 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2C(N=C1)=CN(N2)CC(C)=O
|
|
Name
|
2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine
|
|
Quantity
|
289 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(CN1N=C2C(N=CC(=C2)Br)=C1)C
|
|
Name
|
|
|
Quantity
|
462 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)C=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])Br
|
|
Name
|
|
|
Quantity
|
69.9 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
27.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)I)[N+](=O)[O-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C#N)(CN1N=C2C(N=CC(=C2)Br)=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 416 mg | |
| YIELD: PERCENTYIELD | 80% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=2C(N=C1)=CN(N2)CC(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)C=O)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g | |
| YIELD: PERCENTYIELD | 62% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)C=C)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |